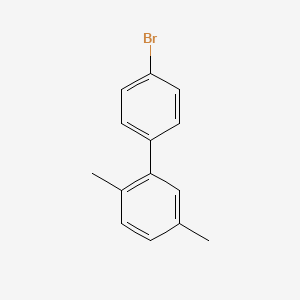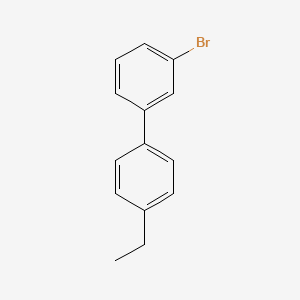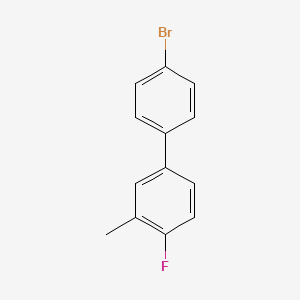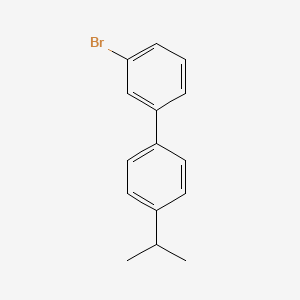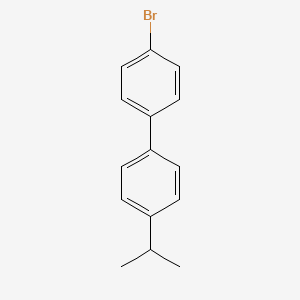
4-Bromo-4'-isopropyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-isopropyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a bromine atom and an isopropyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-isopropyl-1,1’-biphenyl typically involves the following steps:
Friedel-Crafts Alkylation: This step introduces the isopropyl group onto the biphenyl structure. The reaction involves the use of an alkyl halide (such as isopropyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of biphenyl.
Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution. Bromine (Br2) is used as the brominating agent, and the reaction is typically carried out in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Industrial Production Methods: Industrial production of 4-Bromo-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic rings.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also occur, converting the bromine atom to a hydrogen atom.
Cross-Coupling Reactions: The bromine atom on the biphenyl structure makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Sulfonation: Sulfuric acid (H2SO4) is the primary reagent.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (Pd) and boronic acids are commonly used.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Additional halogenated biphenyl compounds.
Cross-Coupling: New biphenyl derivatives with various substituents.
Scientific Research Applications
4-Bromo-4’-isopropyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-isopropyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and isopropyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
4-Bromo-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-Bromo-4’-isopropyl-1,1’-biphenyl is unique due to the combination of the bromine atom and the isopropyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-4-(4-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKTUBXBXQRUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B7967675.png)
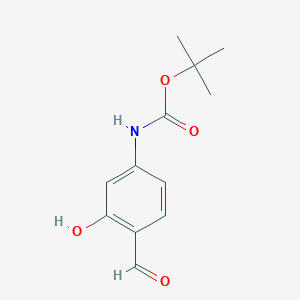
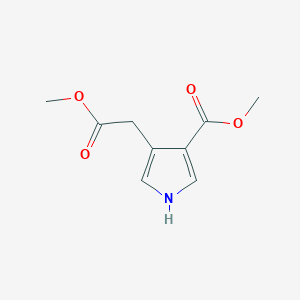
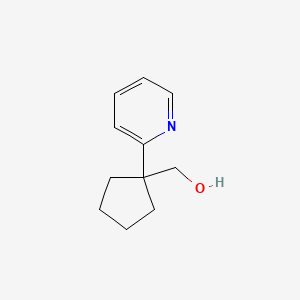
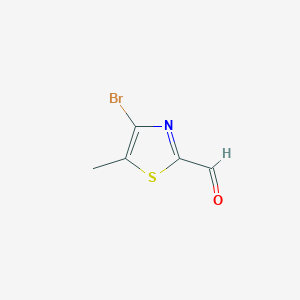
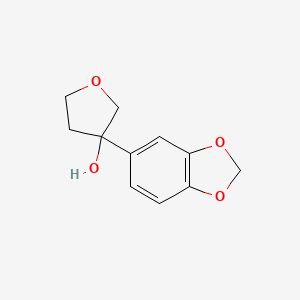
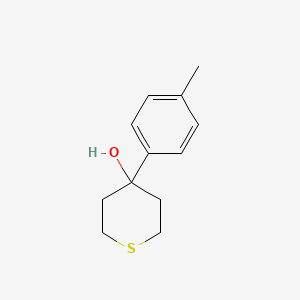
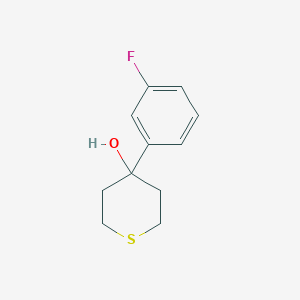

![2-isobutyl-3-(4-piperidyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7967728.png)
